molecular formula C7H11ClN4 B2773543 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride CAS No. 2375269-18-2

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B2773543
CAS No.: 2375269-18-2
M. Wt: 186.64
InChI Key: LVJNZBDDGZCMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a pyridine derivative, followed by amination and subsequent hydrochloride formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the multi-step synthesis of various organic compounds.

Biology: In biological research, this compound has been studied for its potential biological activity. It has been used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its derivatives have been investigated for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

  • 4-Amino-1-Boc-piperidine

  • 2-Amino-4-chloropyrimidine

  • N,N-Dimethyl-4-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride

Uniqueness: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is unique in its bicyclic structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2,(H2,8,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJNZBDDGZCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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